molecular formula C24H32O4 B1671311 Estradiol Dipropionate CAS No. 113-38-2

Estradiol Dipropionate

Cat. No.: B1671311
CAS No.: 113-38-2
M. Wt: 384.5 g/mol
InChI Key: JQIYNMYZKRGDFK-RUFWAXPRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estradiol dipropionate (EDP) is a synthetic estrogen ester and prodrug of estradiol (E2), used historically in hormone therapy for menopausal symptoms, hypoestrogenism, and prostate cancer . Its molecular structure includes propionate esters at the C3 and C17β positions, increasing its molecular weight by ~41% compared to estradiol (C24H32O4; molecular weight: 384.5 g/mol) . Administered via intramuscular injection, EDP provides sustained estrogenic effects due to gradual ester hydrolysis into active estradiol. However, its clinical use has declined since the 1950s, being largely replaced by longer-acting esters like estradiol valerate (EV) and estradiol cypionate (EC) .

Properties

IUPAC Name

[(8R,9S,13S,14S,17S)-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O4/c1-4-22(25)27-16-7-9-17-15(14-16)6-8-19-18(17)12-13-24(3)20(19)10-11-21(24)28-23(26)5-2/h7,9,14,18-21H,4-6,8,10-13H2,1-3H3/t18-,19-,20+,21+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIYNMYZKRGDFK-RUFWAXPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023000
Record name Estradiol dipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113-38-2
Record name Estradiol, dipropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estradiol dipropionate [JAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estradiol dipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estradiol dipropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.660
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTRADIOL DIPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NIG5418BXB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: Estradiol dipropionate is synthesized through the esterification of estradiol with propionic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The final product is purified through various techniques, including recrystallization and chromatography, to ensure its suitability for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Estradiol dipropionate undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of the ester bonds results in the formation of estradiol and propionic acid. Oxidation reactions can lead to the formation of various oxidized derivatives of estradiol .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Estradiol dipropionate is an estrogen medication with a variety of applications, including hormone therapy, treatment of gynecological disorders, and palliative treatment for prostate cancer . It has also been used in feminizing hormone therapy for transgender women . Although widely used in the past, many formulations of this compound have been discontinued .

Medical Applications

Hormone Therapy this compound is used in hormone therapy to treat menopausal symptoms like hot flashes and vaginal atrophy, as well as hypoestrogenism and delayed puberty caused by hypogonadism in women . Dosage for menopausal symptoms typically involves 1 to 5 mg via intramuscular injection once or twice a week initially, followed by a maintenance dose of 1 to 2.5 mg every 10 to 14 days . For hypoestrogenism and delayed puberty, the dosage is generally 2.5 to 5 mg once per week .

Feminizing Hormone Therapy this compound is also used in feminizing hormone therapy for transgender women . Dosages range from 2 to 10 mg once per week or 5 to 20 mg once every two weeks .

Gynecological Disorders This medication is used in treating gynecological disorders such as menstrual disorders, dysfunctional uterine bleeding, and breast engorgement .

Prostate Cancer this compound is used as a high-dose estrogen therapy for the palliative treatment of prostate cancer in men . The typical dosage is 5 mg once per week .

Scientific Research Applications

This compound is used in scientific research to study various biological mechanisms and hormonal effects .

Glucose Uptake this compound (EDP) promotes glucose uptake in L6 skeletal muscle cells, as shown in a study, where it was confirmed that EDP increased glucose uptake in both normal and insulin-resistant models . The mechanism involves accelerating GLUT4 expression and activating AMPK and PKC phosphorylation .

Mechanism of Action

Estradiol dipropionate acts as an agonist of the estrogen receptor, the biological target of estrogens like estradiol. Upon administration, it is hydrolyzed to estradiol, which then binds to estrogen receptors in various tissues. This binding activates the transcription of estrogen-responsive genes, leading to the physiological effects associated with estrogen, such as regulation of reproductive functions and maintenance of bone density .

Comparison with Similar Compounds

Pharmacokinetic Profiles

EDP’s pharmacokinetics differ significantly from other estradiol esters, primarily due to ester chain length and lipophilicity (Table 1).

Compound Ester Position(s) Molecular Weight (g/mol) Duration of Action (Days) Typical Dosage (IM)
Estradiol (E2) None 272.4 0.5–1 N/A
Estradiol Benzoate (EB) C3 376.5 2–3 0.5–1.5 mg 2–3x/week
Estradiol Dipropionate (EDP) C3, C17β 384.5 5–8 1–5 mg every 1–2 weeks
Estradiol Valerate (EV) C17β 420.6 7–21 10–40 mg every 1–4 weeks
Estradiol Cypionate (EC) C17β 440.6 21–28 1–5 mg every 3–4 weeks

Key Findings :

  • Duration : EDP’s effects (5–8 days) are longer than EB (2–3 days) but shorter than EV (1–3 weeks) and EC (3–4 weeks) .
  • Species Variation : In microminipigs, EDP’s estrus-synchronizing effects lasted longer than EB and EV, suggesting species-specific pharmacokinetics .
  • Peak Levels : A 1 mg EDP dose in humans produced peak estradiol levels of ~215 pg/mL at 1.5 days, declining to 90 pg/mL by day 4 .

Metabolic and Tissue-Specific Effects

  • Glycogen Modulation : In ovariectomized mice, EDP increased uterine glycogen by 180% and decreased vaginal glycogen by 76%, highlighting tissue-specific responses .
  • Liver Protein Regulation: EDP downregulated sulfate anion transporter sat-1 in rat livers, similar to progesterone, suggesting non-estrogenic metabolic interactions .
  • Hormonal Antagonism : EDP antagonizes progesterone’s effects on uterine and vaginal histology, reducing glandular proliferation .

Advantages and Limitations Relative to Other Estrogens

  • Advantages :
    • Longer duration than EB, reducing injection frequency .
    • Effective in veterinary applications (e.g., estrus synchronization in pigs) .
  • Limitations: Shorter duration than EV/EC, necessitating more frequent dosing in humans . Limited modern clinical use due to the advent of oral and transdermal estrogens .

Biological Activity

Estradiol dipropionate (EDP) is an estrogenic compound widely utilized in clinical settings, particularly for hormone replacement therapy and treatment of various hormonal deficiencies. This article explores the biological activity of EDP, focusing on its pharmacodynamics, pharmacokinetics, clinical applications, and relevant case studies.

Overview of this compound

This compound is a synthetic ester of estradiol, functioning as a prodrug that releases estradiol in the body. It is an agonist of estrogen receptors (ER), primarily ERα and ERβ, which mediate its physiological effects. EDP was first patented in 1937 and has been used since 1940 for various medical indications, including menopausal symptom management and hormone therapy for transgender individuals .

Pharmacodynamics

EDP exerts its biological effects by binding to estrogen receptors, leading to the regulation of gene transcription involved in reproductive functions. The compound demonstrates a higher molecular weight than estradiol due to its propionate esters, which also contribute to its prolonged action compared to other esters like estradiol benzoate .

  • Estrogen Receptor Activation : EDP binds to ERα and ERβ, initiating a cascade of intracellular signaling that influences gene expression related to reproductive health.
  • G Protein-Coupled Estrogen Receptor (GPER) : EDP also interacts with GPER, which mediates rapid non-genomic effects .

Pharmacokinetics

EDP is administered via intramuscular injection, with typical dosages ranging from 1 to 5 mg weekly or biweekly depending on the indication. The pharmacokinetic profile indicates that a single injection leads to peak estradiol levels within 1.5 days, with a duration of action lasting approximately 5 to 8 days .

Key Pharmacokinetic Data

ParameterValue
BioavailabilityHigh due to esterification
Peak Estradiol Levels~215 pg/mL after 50 μg/kg
Duration of Action5 to 8 days

Clinical Applications

EDP is utilized in various clinical scenarios:

  • Menopausal Symptoms : Effective in alleviating hot flashes and vaginal atrophy. Studies indicate that EDP may provide superior relief compared to other parenteral estrogens .
  • Hypoestrogenism : Used in treating conditions like delayed puberty and hypogonadism.
  • Transgender Hormone Therapy : Administered as part of feminizing hormone therapy.
  • Prostate Cancer Treatment : High-dose estrogen therapy using EDP has shown efficacy in palliative care settings for prostate cancer patients .

Case Studies and Research Findings

  • Comparison with Estradiol Benzoate :
    A study published in The Journal of Clinical Endocrinology & Metabolism highlighted that EDP demonstrated superior effectiveness over estradiol benzoate in managing menopausal symptoms, allowing for less frequent dosing while maintaining symptom relief .
  • Effects on Uterine Tissue :
    Research indicated that EDP significantly influenced glycogen content in uterine tissues, showcasing its role in reproductive health and hormonal balance .
  • Estrus Synchronization in Sows :
    A study involving sows showed that EDP effectively synchronized estrus when combined with prostaglandin analogs (PGF2α), indicating its utility beyond human medicine into veterinary applications .

Side Effects and Considerations

While EDP is generally well-tolerated, potential side effects include:

  • Breast tenderness
  • Nausea
  • Headaches
  • Fluid retention

These side effects necessitate careful monitoring during treatment .

Q & A

Q. What are the primary pharmacokinetic parameters to consider when quantifying Estradiol dipropionate in biological samples?

this compound’s lipophilic nature requires validated analytical methods for accurate quantification. High-performance liquid chromatography (HPLC) coupled with mass spectrometry is recommended for detecting low concentrations in plasma or tissue homogenates . Protein-binding assays (e.g., Bradford method) can assess interactions with serum proteins, which influence bioavailability . Researchers should validate extraction protocols (e.g., acid guanidinium thiocyanate-phenol-chloroform) to minimize matrix interference .

Q. How can researchers isolate estrogenic vs. progestogenic effects in cellular models treated with this compound?

Use receptor-specific antagonists (e.g., selective estrogen receptor modulators or progesterone receptor blockers) in dose-response experiments. Gene knockout models (e.g., ERα/ERβ-deficient cells) can further dissect mechanistic pathways. Include control groups with pure estrogen/progesterone agonists to benchmark activity .

Q. What in vivo models are appropriate for studying this compound’s endocrine effects?

Rodent models (e.g., ovariectomized rats) are standard for evaluating hormone replacement therapy. Ensure proper blinding and randomization to reduce bias. Measure endpoints like uterine weight (estrogenic activity) and endometrial proliferation (progestogenic effects) with histopathological validation .

Advanced Research Questions

Q. How can proximity ligation assays (PLA) elucidate this compound’s role in intercellular protein interactions?

PLA enables visualization of receptor co-localization between distinct cell types (e.g., immune and stromal cells). For example, Jurkat T-cells expressing CD2 and synoviocytes expressing CD58 can be co-cultured with this compound. Fluorescent probes mark interaction sites, quantified via confocal microscopy. This method resolves dynamic protein interactions in real-time .

Q. How should researchers address contradictions in this compound’s metabolic stability across studies?

Systematic reviews with meta-analysis can reconcile discrepancies. Variables like species-specific cytochrome P450 activity or formulation excipients may explain variability. Replicate experiments under standardized conditions (e.g., ISO 17025-compliant labs) and report raw data for cross-study validation .

Q. What statistical frameworks are optimal for analyzing non-linear dose-response relationships in this compound studies?

Use mixed-effects models to account for inter-individual variability. Bayesian hierarchical models are suitable for small sample sizes. Predefine criteria for EC₅₀ calculations and apply Bonferroni corrections for multiple comparisons. Collaborate with statisticians during experimental design to ensure power analysis aligns with hypothesis testing .

Methodological Considerations

Q. How to design a longitudinal study evaluating this compound’s chronic effects on bone density?

Adopt a cohort design with dual-energy X-ray absorptiometry (DEXA) scans at baseline, 6-month, and 12-month intervals. Control for confounders (e.g., diet, baseline bone mineral density) using multivariate regression. Ensure ethical approval for human subjects, including informed consent and data anonymization protocols .

Q. What are best practices for validating antibody specificity in this compound receptor studies?

Perform Western blotting with knockout cell lysates to confirm antibody specificity. Use competitive ELISA with free this compound to test cross-reactivity. Include isotype controls in immunohistochemistry to rule out non-specific binding .

Ethical and Reporting Standards

Q. How to ensure compliance with ethical guidelines in clinical trials involving this compound?

Submit protocols to institutional review boards (IRBs) with detailed risk-benefit analyses. For animal studies, follow ARRIVE guidelines for reporting. In human trials, document adverse events (e.g., thromboembolic risks) transparently and ensure data safety monitoring boards oversee participant welfare .

Q. What documentation is critical for replicating this compound experiments?

Publish raw datasets, reagent lot numbers, and instrument calibration records. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing. Include step-by-step protocols in supplementary materials, especially for novel assays like PLA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Estradiol Dipropionate
Reactant of Route 2
Reactant of Route 2
Estradiol Dipropionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.